Cas no 1461868-76-7 (1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine)

1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a 4-methylpyridin-2-yl group at the 1-position and a propyl group at the 5-position, with an amine functional group at the 4-position. This structure confers potential utility in pharmaceutical and agrochemical applications due to its ability to act as a versatile intermediate or bioactive scaffold. The presence of both pyridine and pyrazole moieties enhances its binding affinity in molecular interactions, while the propyl and amine substituents offer opportunities for further derivatization. Its well-defined synthetic pathway and stability under standard conditions make it a reliable candidate for research and industrial use.
1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine structure
1461868-76-7 structure
Product Name:1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine
CAS No:1461868-76-7
MF:C12H16N4
MW:216.282241821289
CID:5170533
PubChem ID:66442238
Update Time:2025-10-12

1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-4-amine, 1-(4-methyl-2-pyridinyl)-5-propyl-
    • 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine
    • Inchi: 1S/C12H16N4/c1-3-4-11-10(13)8-15-16(11)12-7-9(2)5-6-14-12/h5-8H,3-4,13H2,1-2H3
    • InChI Key: SAPPRVJJYKZWNX-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CC(C)=C2)C(CCC)=C(N)C=N1

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Additional information on 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine

Introduction to 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine (CAS No. 1461868-76-7)

1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 1461868-76-7, this compound represents a synthetic derivative of pyrazole and pyridine, two core scaffolds widely recognized for their role in drug discovery. The presence of a propyl group at the 5-position and a 4-methylpyridin-2-yl moiety at the 1-position introduces specific electronic and steric characteristics that make this molecule a promising candidate for further exploration in medicinal chemistry.

The compound's structure is characterized by a six-membered pyrazole ring fused with a five-membered pyridine ring, which is further functionalized by the aforementioned substituents. This arrangement not only enhances its molecular complexity but also opens up diverse possibilities for interactions with biological targets. The 4-methylpyridin-2-yl group, in particular, is known for its ability to modulate electron density and influence binding affinity, making it a critical feature for drug design.

In recent years, there has been a growing interest in exploring novel derivatives of pyrazole and pyridine due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds incorporating these motifs can exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, metabolic disorders, and cancer. The propyl group at the 5-position of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine may contribute to enhanced solubility and bioavailability, which are crucial factors for pharmacokinetic optimization.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar structures to develop molecules with targeted action against specific diseases. For instance, derivatives of pyrazole-pyridine hybrids have been investigated for their anti-inflammatory properties, with some showing comparable or even superior activity to established therapeutics. The 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine structure provides a versatile platform for further modifications aimed at improving selectivity and reducing side effects.

The synthesis of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common methodologies include condensation reactions between appropriate hydrazines and ketones, followed by functional group transformations such as alkylation and methylation. Advances in catalytic systems have enabled more efficient routes, reducing the environmental impact of these processes while maintaining high chemical yields.

From a computational chemistry perspective, the molecular modeling of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine has revealed interesting insights into its binding interactions. Docking studies suggest that this compound can engage with biological targets such as kinases and transcription factors, which are overexpressed in certain pathological conditions. The electronic properties modulated by the 4-methylpyridin-2-yl group appear particularly important for stabilizing enzyme-substrate complexes, potentially leading to potent inhibitory effects.

Preclinical studies have begun to explore the pharmacological profile of 1-(4-methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-am ine, with initial results indicating promising activity in models of inflammation and tumor growth. These findings align with the broader trend of utilizing heterocyclic compounds as lead structures for drug development. The combination of structural diversity and functional flexibility makes this class of molecules particularly attractive for addressing unmet medical needs.

The future direction of research on 1-(4-methylpyridin -2 -yl)-5-prop yl -1 H -pyrazol -4 -amin e (CAS No. 1461868 -76 -7) will likely focus on optimizing synthetic routes for scalability and cost-effectiveness. Additionally, efforts will be directed toward identifying new derivatives with improved pharmacological properties through structure-based drug design approaches. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential to translate these findings into tangible therapeutic benefits.

In conclusion,1-(4-methylpy ridin -2 - yl ) -5-pro pyl -1 H -py ra zol -4-am ine stands out as a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of substituents and demonstrated biological activity positions it as a valuable asset in the quest for novel therapeutics. As research progresses, this molecule will continue to be a focal point for innovation in medicinal chemistry.

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